2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Description
Substituent Position Effects
Comparative data for select analogs:
Hydrogen Bonding Patterns
The dihydrochloride salt form exhibits distinct intermolecular interactions compared to neutral analogs:
Tautomeric Behavior
Unlike 2-aminobenzothiazoles exhibiting thione-thiol tautomerism, the tetrahydro modification and C4 methylation suppress this behavior, as confirmed by absence of thiol proton signals in ¹H NMR spectra.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-5-10-8-6(9)3-2-4-7(8)11-5;;/h6H,2-4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTVADPUASOBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, such as methyl ethyl ketone, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in basic media yields N-methyl derivatives:
Reaction Conditions :
-
Reagent : Methyl iodide (1.2 eq)
-
Base : K₂CO₃ (2 eq)
-
Solvent : DMF, 60°C, 6–8 hours
| Product | Yield (%) | Purity (HPLC) |
|---|---|---|
| N-Methyl derivative | 78–82 | >95% |
This reaction is critical for modifying solubility and biological activity profiles.
Acylation Reactions
The amine reacts with acylating agents like acetic anhydride or acetyl chloride to form amides:
Reaction Conditions :
| Product | Yield (%) | Melting Point (°C) |
|---|---|---|
| Acetylated derivative | 85–90 | 158–162 |
Acylation enhances metabolic stability and modulates receptor binding .
Nucleophilic Substitution
The tetrahydrobenzothiazole core participates in SN2 reactions at the sulfur atom. For instance, bromination using HBr generates sulfonium intermediates, enabling ring expansion or functionalization:
Reaction Conditions :
| Intermediate | Application |
|---|---|
| Sulfonium bromide | Precursor for cross-coupling reactions |
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles. Cyclization with thiourea under acidic conditions forms tricyclic structures:
Reaction Protocol :
| Product | Structure | Yield (%) |
|---|---|---|
| Tricyclic benzothiazole | Fused 6/5/6 ring system | 85–90 |
Oxidation Reactions
The sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:
Reaction Conditions :
-
Oxidant : 30% H₂O₂ (2 eq)
-
Catalyst : Na₂WO₄ (0.1 eq)
-
Solvent : Acetic acid, 50°C, 4 hours
| Product | Oxidation State |
|---|---|
| Sulfoxide | +2 |
| Sulfone | +4 |
Sulfoxidation enhances polarity and modulates pharmacokinetic properties.
Diazotization and Coupling
The amine forms diazonium salts with nitrous acid, enabling azo-coupling reactions:
Reaction Conditions :
-
Reagent : NaNO₂ (1.1 eq), HCl (3 eq)
-
Temp : 0–5°C, 30 minutes
| Application | Example Product |
|---|---|
| Dye synthesis | Azo-coupled aromatic amines |
Hydrolysis Reactions
Acid- or base-mediated hydrolysis cleaves the thiazole ring:
Acidic Hydrolysis :
Basic Hydrolysis :
-
Conditions : NaOH (10%), 80°C, 8 hours
-
Product : Mercaptoamine intermediate
Catalytic Hydrogenation
The tetrahydro ring undergoes further hydrogenation to decahydro derivatives:
Reaction Conditions :
-
Catalyst : Pd/C (5 wt%)
-
Pressure : 50 psi H₂
-
Solvent : Ethanol, 25°C, 12 hours
| Product | Selectivity (%) |
|---|---|
| Decahydro derivative | >99 (cis isomer) |
Interaction with Electrophiles
The aromatic thiazole ring undergoes electrophilic substitution, though reactivity is subdued due to the tetrahydro configuration. Nitration and sulfonation require harsh conditions.
Mechanistic Insights
Key reaction mechanisms include:
-
Amine alkylation : Proceeds via an SN2 pathway in polar aprotic solvents.
-
Sulfur oxidation : Follows a radical mechanism catalyzed by tungsten.
-
Cyclization : Acid-mediated nucleophilic attack of sulfur on adjacent carbons .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Controlled modifications enable tailored physicochemical and biological properties, supporting its role as a versatile scaffold in synthetic campaigns .
Scientific Research Applications
The compound exhibits a range of biological activities due to its structural characteristics. Notably, it has been studied for its potential effects on:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways. This includes interactions with monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in treating neurodegenerative diseases such as Alzheimer's disease .
- Cellular Signaling Modulation : It influences cellular functions by modulating key signaling pathways and altering gene expression profiles. This can lead to significant changes in cell metabolism and survival mechanisms .
Neuropharmacology
Research indicates that 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride can be utilized in neuropharmacological studies due to its inhibitory effects on MAO and AChE. These enzymes are crucial in the degradation of neurotransmitters such as serotonin and acetylcholine, respectively.
- Case Study : A series of derivatives based on this compound were synthesized and tested for their inhibitory potency against MAO and AChE. Among these derivatives, several exhibited promising activity that could lead to new treatments for depression and cognitive decline associated with Alzheimer's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that benzothiazole derivatives possess significant antibacterial and antifungal activities.
- Experimental Findings : In vitro studies demonstrated that certain derivatives of the compound inhibited the growth of various pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole
- 2-Methyl-1,3-benzothiazole
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
Compared to similar compounds, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₂Cl₂N₂S |
| Molecular Weight | 241.18 g/mol |
| CAS Number | 70590-60-2 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. A notable study highlighted the development of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols which demonstrated high selectivity against aneuploid cell lines when compared to diploid cell lines. The presence of a hydroxymethyl group at the 2-position of the phenyl ring was found to enhance both potency and selectivity against cancer cells such as MCF-7 and MDA-MB-361 .
Structure-Activity Relationship (SAR):
The SAR studies revealed that modifications at specific positions on the benzothiazole ring could lead to enhanced biological activity. For instance:
- Hydroxymethyl Group : Increased potency against cancer cells.
- Pyrrolidinyl Group : Comparable activity to dimethylamino groups .
Antimicrobial Activity
In addition to its anticancer properties, 2-methyl derivatives have shown promise as antimicrobial agents. A study reported that certain benzothiazole derivatives exhibited significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Case Studies
-
Antitumor Efficacy :
A series of experiments were conducted using human cancer cell lines (e.g., MCF-7). Compounds derived from 2-methylbenzothiazole were evaluated for their IC₅₀ values. The most potent variant demonstrated an IC₅₀ value of approximately 5 µM against MCF-7 cells, indicating strong antitumor efficacy . -
Synergistic Effects :
In combination studies with standard chemotherapeutics like doxorubicin, certain derivatives showed enhanced cytotoxicity. This suggests potential for developing combination therapies that could improve treatment outcomes for patients with resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
